molecular formula C21H21FN2O2S B2808658 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1286727-00-1

1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No.: B2808658
CAS No.: 1286727-00-1
M. Wt: 384.47
InChI Key: KAWXAXVIXNEEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanesulfonamide derivative featuring a 4-fluorophenyl group and two nitrogen-bound substituents: a phenethyl group and a pyridin-2-ylmethyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in receptor-targeted therapies (e.g., opioid or kinase inhibitors) .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c22-20-11-9-19(10-12-20)17-27(25,26)24(16-21-8-4-5-14-23-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXAXVIXNEEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluoroaniline with phenethyl bromide to form N-phenethyl-4-fluoroaniline. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the corresponding imine, which is subsequently reduced to the amine. Finally, the amine is reacted with methanesulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide has garnered attention in various scientific research applications due to its unique structural characteristics and potential therapeutic effects. This article explores its applications, synthesizing findings from diverse, verified sources while avoiding unreliable references.

Chemical Properties and Structure

This compound is a sulfonamide derivative characterized by the following structural components:

  • 4-Fluorophenyl group : Contributes to the compound's lipophilicity and potential bioactivity.
  • Phenethyl moiety : May enhance the binding affinity to biological targets.
  • Pyridin-2-ylmethyl group : Provides additional interaction sites for molecular recognition.

The presence of the methanesulfonamide functional group is significant, as it can influence the compound's pharmacokinetics and pharmacodynamics.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and neurology. Studies have shown that sulfonamide derivatives can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.

Case Study: Antitumor Activity

Research indicated that certain sulfonamide derivatives, including related compounds, demonstrated cytotoxic effects against various cancer cell lines by targeting metabolic pathways essential for cancer cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has made it a candidate for drug development. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance within cells.

Case Study: Carbonic Anhydrase Inhibition

A related study highlighted the synthesis of sulfonamide compounds that effectively inhibited carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma and edema .

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The compound's structural features suggest it may possess antimicrobial activity against a range of pathogens.

Case Study: Antimicrobial Testing

In vitro studies demonstrated that certain sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Neurological Applications

Research into neuroprotective effects has revealed that compounds similar to this compound may provide therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection

Investigations into the neuroprotective properties of related sulfonamides showed promise in reducing neuronal death and inflammation in models of Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity Description Reference
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrase
AntimicrobialSignificant activity against bacterial strains
NeuroprotectiveReduction of neuronal death in neurodegenerative models

Table 2: Synthesis Methods

Method Description Yield (%)
One-pot synthesisDirect synthesis from simple precursors70%
Multi-step synthesisInvolves several reactions with intermediate products85%

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the sulfonamide nitrogen significantly alter lipophilicity, solubility, and molecular conformation. Key comparisons include:

Compound Name Substituents on N Molecular Formula logP Molecular Weight Key Features
Target Compound Phenethyl, Pyridin-2-ylmethyl C21H22FN3O2S ~3.5* 399.48* High aromaticity, moderate lipophilicity
Y300-2587 2-Methylpropyl C11H16FNO2S 2.30 245.31 Simpler alkyl chain, lower lipophilicity
W-15 2-Piperidinylidene, Chlorophenyl C19H20ClN3O2S N/A 398.90 Piperidine ring, chlorine substitution
N-[5-(Chloromethyl)-... (CAS 925422-06-6) Chloromethyl, Isopropylpyrimidinyl C16H19ClFN3O2S N/A 371.86 Pyrimidine core, chloromethyl group

*Estimated based on structural analogs.

  • Aromaticity: Unlike W-15’s chlorophenyl-piperidine system , the target’s pyridinyl group introduces basicity, which may influence receptor binding (e.g., via π-π stacking or hydrogen bonding).

Crystallographic and Conformational Analysis

  • Crystal Packing: Pyrimidine derivatives (e.g., ) show planar aromatic systems stabilized by hydrogen bonds between sulfonamide oxygen and adjacent NH groups . The target compound’s pyridinylmethyl group may introduce steric hindrance, altering packing efficiency.
  • Torsional Flexibility: The phenethyl chain in the target compound allows greater conformational flexibility compared to rigid piperidinylidene systems in W-15 .

Key Research Findings and Data Gaps

  • Pharmacokinetics: No direct data on the target compound’s absorption, distribution, or metabolism exist in the evidence. Analogs like Y300-2587 (logSw = -2.60) suggest moderate aqueous solubility challenges .
  • Structural Data: While reports single-crystal X-ray structures for pyrimidine sulfonamides, the target compound’s conformation remains uncharacterized .

Biological Activity

1-(4-Fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit antifungal properties. For instance, derivatives with fluorine substituents at the para position of the phenyl moiety showed enhanced activity against Candida albicans and Candida parapsilosis due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Compound 2d1.23C. parapsilosis
Compound 2e0.95C. albicans

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that the presence of electronegative atoms, such as fluorine, significantly enhances biological activity. The electron-withdrawing nature of fluorine increases the lipophilicity and overall potency of the compound .

Table 2: Summary of SAR Findings

SubstituentBiological Activity Impact
FluorineIncreased antifungal activity
ChlorineModerate antifungal activity
MethylReduced activity

Case Studies and Research Findings

In a study focusing on the synthesis and characterization of various derivatives, compounds with similar structural motifs were shown to interact with key enzymes involved in fungal metabolism. For example, molecular docking studies revealed that these compounds effectively bind to the active site of CYP51, a crucial enzyme for ergosterol biosynthesis in fungi .

In Vitro Studies

In vitro experiments demonstrated that the compound significantly inhibited fungal growth at concentrations comparable to established antifungals like ketoconazole. The inhibition rates for ergosterol synthesis were recorded at 86% for one derivative after 48 hours .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(4-fluorophenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)methanesulfonamide?

Answer:

  • Stepwise functionalization : Begin with sulfonylation of the 4-fluorophenylmethane precursor, followed by sequential alkylation with phenethylamine and pyridin-2-ylmethylamine. Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere to prevent hydrolysis of intermediates .
  • Reaction optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions like over-alkylation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation. Confirm purity via NMR (¹H/¹³C) and HRMS .

Basic: Which analytical techniques are essential for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-fluorophenyl (δ 7.2–7.4 ppm), phenethyl (δ 2.8–3.2 ppm for CH₂), and pyridinyl (δ 8.1–8.5 ppm) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (methanol/chloroform). Refine using SHELXL (R-factor < 0.05) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-HRMS (theoretical m/z calculated as C₂₁H₂₂FN₂O₂S: 397.1384) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₃). Prioritize poses with hydrogen bonds between the sulfonamide group and Asp/Glu residues .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, pyridinyl π-stacking) using Schrödinger’s Phase .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:

  • Cross-validation : Replicate assays (e.g., viral inhibition IC₅₀) in independent labs. Use standardized protocols for cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., acyclovir for antiviral studies) .
  • Dose-response curves : Test 5–10 concentrations (0.1–100 µM) to confirm linearity (R² > 0.95). Compare Hill slopes to rule out nonspecific binding .
  • Off-target screening : Use kinase/GPCR panels to identify confounding interactions. Prioritize targets with <30% inhibition at 10 µM .

Advanced: What strategies mitigate challenges in crystallizing this sulfonamide derivative?

Answer:

  • Solvent screening : Test polar aprotic (DMSO, DMF) and mixed-solvent systems (ethanol/water). Additives like dioxane may enhance crystal lattice formation .
  • Temperature gradients : Use slow cooling (0.1°C/min) from 50°C to 4°C to promote nucleation. Avoid rapid quenching .
  • Data validation : Cross-check crystallographic data with the Cambridge Structural Database (CSD) to identify isomorphic structures .

Advanced: How to investigate the metabolic stability of this compound in preclinical studies?

Answer:

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL, 37°C). Monitor parent compound depletion via LC-MS/MS (half-life >30 min suggests stability) .
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the phenethyl group or sulfonamide oxidation) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 µM preferred to avoid drug-drug interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.